9H-芴-9-甲胺

描述

Synthesis Analysis

The synthesis of 9H-xanthene derivatives, including 9H-xanthene-9-methanamine, has been explored through various methods. One efficient approach involves a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, offering a pathway to synthesize 9H-xanthene-9-carboxaldehyde and related compounds (Prashad, Lu, & Repic, 2004). Another method involves a pTSA-catalyzed condensation of xylenols with aldehydes under solvent-free conditions, leading to the one-pot synthesis of 9H-xanthene derivatives (Mobinikhaledi, Moghanian, & Deinavizadeh, 2013).

Molecular Structure Analysis

Xanthenes, including 9H-xanthene-9-methanamine, exhibit a tricyclic framework that incorporates oxygen, making them structurally unique and influential on their physical and chemical properties. The structure of xanthene derivatives has been detailed through various methods such as IR, 1H NMR, 13C NMR, and CHN data, establishing a comprehensive understanding of their molecular framework (Vos, Kroon, Brouwer, & Bos, 1981).

Chemical Reactions and Properties

The reactivity and chemical behavior of 9H-xanthene-9-methanamine are highlighted through its involvement in various chemical reactions. For instance, cascade nucleophilic addition-cyclic Michael addition processes have facilitated the synthesis of functionalized xanthenes and acridines, demonstrating the compound's versatility in organic synthesis (Huang* & Zhang, 2010). Additionally, the synthesis and characterization of new soluble polyamides from 9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene elucidate the compound's potential in polymer science (Jiang, Huang, Liu, Sheng, Huang, & Song, 2010).

Physical Properties Analysis

The physical properties of 9H-xanthene-9-methanamine and its derivatives, including solubility, thermal stability, and photophysical characteristics, have been a subject of extensive research. For instance, studies have shown that certain xanthene derivatives exhibit good solubility in polar solvents and high glass transition temperatures, indicating their potential for applications in high-performance materials (Jiang et al., 2010).

Chemical Properties Analysis

The chemical properties of 9H-xanthene-9-methanamine are closely linked to its molecular structure, influencing its reactivity and the types of chemical reactions it can undergo. Research has highlighted its application in synthesizing various derivatives through reactions like condensation, Michael addition, and nucleophilic addition, demonstrating its versatility and utility in organic synthesis (Huang* & Zhang, 2010).

科学研究应用

药理学

9H-芴-9-甲胺: 及其衍生物因其药理特性而得到广泛研究。 它们表现出一系列生物活性,包括抗氧化、抗炎和抗癌作用 . 这些化合物调节关键途径,例如Nrf2途径,该途径在细胞对氧化应激和炎症的反应中至关重要 .

材料科学

在材料科学中,芴衍生物用于创建AIE 活性发光体。 由于它们的机械响应发光特性,这些化合物在防伪、信息加密和蓝色 OLED 等应用中具有价值 .

化学合成

芴作为化学合成中重要的中间体。 它们用于通过诸如傅克反应、乌尔曼醚偶联和各种环加成之类的反应合成复杂分子 . 这些合成路线对于生产具有生物活性的化合物至关重要。

生物化学

在生物化学中,已知芴化合物通过Nrf2 调节在炎症性人类巨噬细胞中抵消氧化应激 . 这种特性对于理解和潜在治疗以慢性炎症和氧化损伤为特征的疾病至关重要。

医学研究

芴衍生物正在被研究其在医学研究中的潜力,特别是在针对药物递送系统的纳米制剂的开发中。 这些系统可以提高治疗剂的生物利用度和疗效 .

环境科学

芴因其在植物、真菌和地衣中的生物合成和运输中的作用而受到研究。 了解这些途径对于探索这些化合物在农业和环境管理中的环境影响和潜在应用至关重要 .

安全和危害

作用机制

Target of Action

9H-Xanthene-9-methanamine, also known as xanthone, is a class of compounds that have shown promising biological activities . Xanthones have been found to possess a broad array of pharmacological properties, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The primary targets of xanthones are often enzymes or receptors involved in these biological processes. For instance, some xanthones have been found to target topoisomerase II, a key enzyme involved in DNA replication and transcription .

Mode of Action

The interaction of xanthones with their targets often results in the modulation of the target’s activity. For example, xanthones targeting topoisomerase II can inhibit the enzyme’s activity, thereby interfering with DNA replication and transcription processes . This can lead to the inhibition of cancer cell growth, contributing to the anti-cancer activities of these compounds .

Biochemical Pathways

Xanthones can affect various biochemical pathways depending on their specific targets. For instance, the inhibition of topoisomerase II can affect the DNA replication and transcription pathways . Additionally, xanthones can also affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .

Result of Action

The molecular and cellular effects of xanthones’ action can vary depending on their specific targets and modes of action. For example, xanthones that inhibit topoisomerase II can lead to the inhibition of DNA replication and transcription, thereby inhibiting cancer cell growth . Other xanthones may have different effects depending on their specific targets and modes of action.

属性

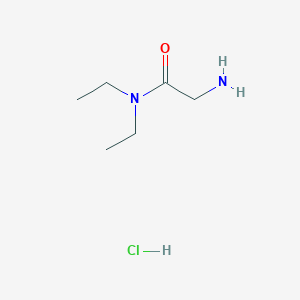

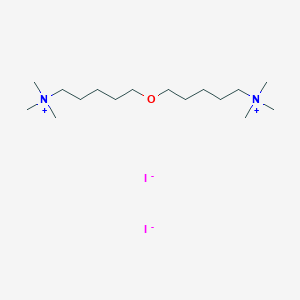

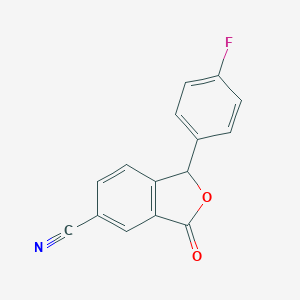

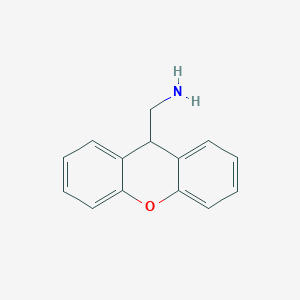

IUPAC Name |

9H-xanthen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDHEPARBFMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576237 | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100866-28-2 | |

| Record name | 9H-Xanthen-9-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。